1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrate
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Overview
Description
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrate is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple stereocenters and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry .
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to enhance yield and purity. The optimization of reaction conditions, such as solvent selection and reaction time, is crucial to achieve efficient production. Advanced purification techniques, including chromatography and crystallization, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phosphonooxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for investigating enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating certain diseases, including its role as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in biochemical pathways. The phosphonooxy group plays a crucial role in binding to the active site of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Adenosine Triphosphate (ATP): Shares the phosphonooxy group and is involved in energy transfer in cells.
Nicotinamide Adenine Dinucleotide (NAD+): Contains similar structural elements and is essential for redox reactions in metabolism.
Uniqueness: 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to participate in a wide range of reactions and its potential therapeutic applications make it a valuable compound for research and development .
Properties
Molecular Formula |
C10H15N2O12P |
---|---|
Molecular Weight |
386.21 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid;hydrate |
InChI |
InChI=1S/C10H13N2O11P.H2O/c13-5-4(2-22-24(19,20)21)23-8(6(5)14)12-1-3(9(16)17)7(15)11-10(12)18;/h1,4-6,8,13-14H,2H2,(H,16,17)(H,11,15,18)(H2,19,20,21);1H2/t4-,5-,6-,8-;/m1./s1 |
InChI Key |
LYCMPIZXUFMGRI-HCXTZZCQSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)O.O |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)O.O |
Origin of Product |
United States |
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